Butyl 3-bromo-4-(dimethylamino)benzoate
Description
Butyl 3-bromo-4-(dimethylamino)benzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the benzene ring, with a butyl ester moiety. This structure confers unique chemical properties, including enhanced reactivity due to electron-donating and withdrawing effects from the dimethylamino and bromine substituents, respectively. The compound’s applications are likely niche, given its structural complexity, but it may serve as an intermediate in pharmaceuticals or organic synthesis .
Properties
CAS No. |
1131594-53-0 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
butyl 3-bromo-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
CZWIRUPNUWFGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-bromo-4-(dimethylamino)benzoate typically involves a multi-step process:
Bromination: The starting material, 4-(dimethylamino)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-bromo-4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of N-oxides.
Reduction: Formation of butyl 3-bromo-4-(dimethylamino)benzyl alcohol.
Scientific Research Applications
Butyl 3-bromo-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-bromo-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and dimethylamino group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Butyl 3-bromo-4-(dimethylamino)benzoate, its properties are compared to structurally related benzoate esters, focusing on substituent effects, degradation pathways, reactivity, and safety profiles.
Structural Analogues and Substituent Effects
Degradation Pathways
- This compound: Likely undergoes photodegradation via hydroxyl radical attack on the aromatic ring, forming intermediates such as butyl-o-hydroxybenzoate and butyl benzoate, followed by oxidation to benzoic acid or p-benzoquinone . The bromine atom may stabilize intermediates, altering degradation kinetics compared to non-halogenated analogues.
- Butyl benzoate: Degrades primarily through hydrolysis and decarboxylation, yielding mono-butyl phthalate and benzoic acid. Lacks halogen or amino groups, resulting in simpler degradation products .
- Ethyl 4-(dimethylamino)benzoate: The dimethylamino group enhances stability in polymerization but may increase susceptibility to oxidative degradation in UV-rich environments .
Data Tables
Table 1: Substituent Effects on Degradation Pathways
| Compound | Primary Degradation Products | Key Degradation Mechanism |
|---|---|---|
| This compound | Butyl-o-hydroxybenzoate, benzoic acid | Photolysis, hydroxyl radical attack |
| Butyl benzoate | Mono-butyl phthalate, benzoic acid | Hydrolysis, decarboxylation |
| Ethyl 4-(dimethylamino)benzoate | Polymerized resins, minimal byproducts | Radical polymerization |
Biological Activity
Butyl 3-bromo-4-(dimethylamino)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 271.17 g/mol. This compound features a butyl ester group, a bromine atom at the 3-position, and a dimethylamino group at the 4-position of the benzoate structure. Its unique substitution pattern imparts specific chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the bromine atom and the dimethylamino group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrN O₂ |
| Molecular Weight | 271.17 g/mol |
| Functional Groups | Butyl ester, Bromine, Dimethylamino |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The dimethylamino group is particularly noteworthy for its potential to interact with various biological targets, influencing pharmacological profiles.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties akin to other benzoate derivatives. Studies have shown that benzoate compounds can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound is an area of ongoing investigation. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives with bromine substitutions can enhance the potency of anticancer agents by increasing their lipophilicity and cellular uptake.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also being explored. Compounds containing dimethylamino groups have been associated with reduced inflammatory responses in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally similar compounds revealed that this compound exhibited significant inhibitory activity against Gram-positive bacteria, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays showed that the compound had a notable cytotoxic effect on breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
- Inflammation Model : An animal model assessing inflammatory response indicated that treatment with this compound resulted in reduced edema and inflammatory markers, supporting its role as an anti-inflammatory agent .
The proposed mechanism of action for this compound involves:
- Interaction with Cell Membranes : The lipophilic nature of the butyl group may facilitate membrane penetration.
- Targeting Enzymatic Pathways : The dimethylamino group may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression.
Comparison with Similar Compounds
A comparative analysis highlights key differences between this compound and related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl 3-bromo-4-(dimethylamino)benzoate | Methyl ester group | Different solubility characteristics |
| Ethyl 3-bromo-4-(dimethylamino)benzoate | Ethyl ester group | Variability in reactivity |
| Butyl 3-bromo-4-(methylamino)benzoate | Methylamine group | Distinct biological activity |
This uniqueness makes this compound a valuable subject for further research in synthetic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
